molecular formula C17H15NO4 B12891731 Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate CAS No. 82131-02-0

Ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate

Cat. No.: B12891731
CAS No.: 82131-02-0
M. Wt: 297.30 g/mol
InChI Key: HYPNCOUCYZGSRT-UHFFFAOYSA-N
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Description

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is a benzofuran derivative known for its diverse biological activities. Benzofuran compounds are widely distributed in nature and have been extensively studied for their pharmacological properties, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The unique structure of benzofuran derivatives makes them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones using a base such as potassium carbonate in a solvent like dimethylformamide . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method involves the reaction of appropriate starting materials under microwave irradiation, which significantly reduces reaction time and improves product yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress pathways, thereby exerting its anti-oxidative effects. It also interacts with bacterial cell membranes, leading to disruption and antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((2-hydroxyphenyl)amino)benzofuran-3-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its broad-spectrum biological activities make it a valuable compound in medicinal chemistry .

Properties

CAS No.

82131-02-0

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

ethyl 2-(2-hydroxyanilino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H15NO4/c1-2-21-17(20)15-11-7-3-6-10-14(11)22-16(15)18-12-8-4-5-9-13(12)19/h3-10,18-19H,2H2,1H3

InChI Key

HYPNCOUCYZGSRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)NC3=CC=CC=C3O

Origin of Product

United States

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